molecular formula C7H8O3 B1267614 3-Oxabicyclo[3.2.1]octane-2,4-dione CAS No. 6054-16-6

3-Oxabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B1267614
CAS No.: 6054-16-6
M. Wt: 140.14 g/mol
InChI Key: HVHURIINGLSKBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxabicyclo[3.2.1]octane-2,4-dione can be synthesized through the dehydration of camphoric acid. The process typically involves heating camphoric acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide . The reaction proceeds as follows:

Camphoric acidDehydrating agentThis compound+Water\text{Camphoric acid} \xrightarrow{\text{Dehydrating agent}} \text{this compound} + \text{Water} Camphoric acidDehydrating agent​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where camphoric acid is subjected to controlled dehydration conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows it to participate in ring-opening reactions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxabicyclo ring structure, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-oxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHURIINGLSKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286396
Record name 3-oxabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-16-6
Record name Norcamphoric anhydride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxabicyclo[3.2.1]octane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

A solution of 1.63 g of cis-cyclopentane-1,3-dicarboxylic acid in 8.2 ml of acetic anhydride was heated in an oil bath at ca. 100° C. for 45 minutes. The excess acetic anhydride and acetic acid were removed by evaporation in vacuo to give a solid which was triturated under diethyl ether. This afforded 1.14 g (79% yield) of the title anhydride.
Name
cis-cyclopentane-1,3-dicarboxylic acid
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1,3-Cyclopentanedicarboxylic acid (4.0 g., 25 mmole) was converted to the anhydride by refluxing for 3 hours in 20 ml. of acetic anhydride. After removal of excess acetic anhydride, extraction with hexane and evaporation of the hexane, 3.95 g. of cyclopentane-1,3-dicarboxylic anhydride was obtained. The anhydride was combined with 6.51 g. (27 mmole) of 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine in 50 ml. of dichloromethane and stirred at room temperature overnight. The dichloromethane was removed in vacuo and replaced with 75 ml. of toluene. The mixture was refluxed for 24 hours with water separation via a Dean-Stark trap. The product was concentrated under vacuum and chromatographed on 200 g. of silica gel with 5% ethanol/chloroform. The product-containing fractions were combined and concentrated and the residue crystallized (2 crops) from isopropanol with addition of 4N HCl/isopropanol. A second recrystallization from isopropanol gave 1.1 g. of the title compound as the dihydrochloride, hemihydrate; m.p. 201°-203° C.(d).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
3-Oxabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 3
3-Oxabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 4
3-Oxabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 5
3-Oxabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 6
3-Oxabicyclo[3.2.1]octane-2,4-dione
Customer
Q & A

Q1: What are the structural characteristics of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its derivatives?

A1: this compound, often found as a derivative like rel[1S,5R,6R]-3-oxabicyclo[3.2.1]octane-2,4-dione-6-spiro-3′-(tetrahydrofuran-2′,5′-dione) (DAn), features a spiro tricyclic structure. This unique structure significantly influences the properties of polymers synthesized using DAn as a building block. [, , , ] For instance, the unsymmetrical nature of the spiro alicyclic structure in DAn contributes to the excellent solubility of the resulting polyimides in a wide range of organic solvents. []

Q2: How is this compound typically utilized in material science?

A2: this compound derivatives, particularly DAn, are valuable monomers in synthesizing polyimides. These polymers are known for their high thermal stability, excellent mechanical properties, and good chemical resistance. [, , , ]

Q3: What are the advantages of using this compound derivatives in polyimide synthesis?

A3: The incorporation of this compound derivatives like DAn into polyimide backbones leads to several beneficial properties:

  • Enhanced Solubility: The unique spiro alicyclic structure disrupts polymer chain packing, resulting in improved solubility in common organic solvents. This is crucial for processing and application. [, ]
  • Tunable Properties: Researchers can fine-tune the thermal and optical properties of the resulting polyimides by adjusting the ratio of DAn to other monomers during copolymerization. []
  • Optical Properties: Certain DAn-based polyimides exhibit blue fluorescence, making them potentially suitable for optoelectronic applications. []

Q4: Are there any studies on the optical properties of polymers derived from this compound?

A4: Yes, research has demonstrated that alternating copolyimides containing 9,10-diphenylanthracene units and synthesized using DAn show blue fluorescence, both in solution and in the film state. This suggests potential applications in light-emitting devices. []

Q5: What analytical techniques are commonly used to characterize polymers incorporating this compound?

A5: Various analytical techniques are employed to characterize these polymers, including:

  • NMR Spectroscopy: Used to confirm the structure and composition of the synthesized polymers. [, ]
  • Thermal Analysis (TGA, DSC): To determine the thermal stability and glass transition temperatures of the polyimides. [, , , ]
  • Spectroscopy (UV-Vis, Fluorescence): To investigate the optical properties of the polymers. []

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